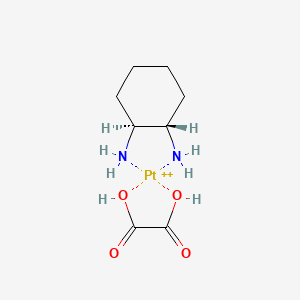
Platinum, (1,2-cyclohexanediamine-N,N')(ethanedioato(2-)-O,O')-, (SP-4-2-(1S-trans))-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Platinum, (1,2-cyclohexanediamine-N,N’)(ethanedioato(2-)-O,O’)-, (SP-4-2-(1S-trans))-,: is a platinum-based compound known for its significant applications in various fields, particularly in medicinal chemistry. This compound is a part of the platinum coordination complexes, which are widely studied for their potential therapeutic properties, especially in cancer treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Platinum, (1,2-cyclohexanediamine-N,N’)(ethanedioato(2-)-O,O’)-, (SP-4-2-(1S-trans))- involves the coordination of platinum with 1,2-cyclohexanediamine and ethanedioate ligands. The reaction typically occurs under controlled conditions, where platinum salts are reacted with the ligands in an aqueous or organic solvent. The reaction conditions, such as temperature, pH, and reaction time, are optimized to ensure the formation of the desired complex.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce the compound in bulk, ensuring high purity and yield. The industrial methods also incorporate purification steps such as crystallization and filtration to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Platinum, (1,2-cyclohexanediamine-N,N’)(ethanedioato(2-)-O,O’)-, (SP-4-2-(1S-trans))- undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where it reacts with oxidizing agents to form higher oxidation state complexes.
Reduction: It can also be reduced to lower oxidation state complexes using reducing agents.
Substitution: The ligands in the complex can be substituted with other ligands under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand substitution reactions often require the presence of other ligands such as chloride or ammonia under controlled pH and temperature.
Major Products Formed: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield higher oxidation state platinum complexes, while reduction reactions produce lower oxidation state complexes.
Scientific Research Applications
Chemistry: In chemistry, this compound is studied for its coordination chemistry and the unique properties of platinum complexes. It serves as a model compound for understanding the behavior of platinum in various chemical environments.
Biology: In biological research, the compound is investigated for its interactions with biomolecules such as DNA and proteins. These studies help in understanding the biological activity and potential therapeutic applications of platinum complexes.
Medicine: The most significant application of this compound is in medicine, particularly in cancer treatment. Platinum-based drugs, including this compound, are used in chemotherapy to treat various types of cancer. They work by binding to DNA and disrupting the replication process, leading to cell death.
Industry: In the industrial sector, this compound is used in the development of catalysts for various chemical reactions. Its unique properties make it suitable for catalytic applications in organic synthesis and environmental remediation.
Mechanism of Action
The mechanism of action of Platinum, (1,2-cyclohexanediamine-N,N’)(ethanedioato(2-)-O,O’)-, (SP-4-2-(1S-trans))- involves its interaction with DNA. The compound binds to the DNA strands, forming cross-links that inhibit DNA replication and transcription. This leads to the disruption of cellular processes and ultimately results in cell death. The molecular targets include the DNA bases, and the pathways involved are related to the DNA damage response and repair mechanisms.
Comparison with Similar Compounds
Cisplatin: Another platinum-based drug used in chemotherapy. It has a similar mechanism of action but different ligands.
Carboplatin: A derivative of cisplatin with a different ligand structure, offering a different toxicity profile.
Oxaliplatin: A platinum-based drug with a different ligand structure, used in the treatment of colorectal cancer.
Uniqueness: Platinum, (1,2-cyclohexanediamine-N,N’)(ethanedioato(2-)-O,O’)-, (SP-4-2-(1S-trans))- is unique due to its specific ligand structure, which provides distinct chemical and biological properties. Its unique coordination environment allows for specific interactions with biological targets, making it a valuable compound in both research and therapeutic applications.
Properties
Molecular Formula |
C8H16N2O4Pt+2 |
|---|---|
Molecular Weight |
399.31 g/mol |
IUPAC Name |
(1S,2S)-cyclohexane-1,2-diamine;oxalic acid;platinum(2+) |
InChI |
InChI=1S/C6H14N2.C2H2O4.Pt/c7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;/h5-6H,1-4,7-8H2;(H,3,4)(H,5,6);/q;;+2/t5-,6-;;/m0../s1 |
InChI Key |
ZROHGHOFXNOHSO-USPAICOZSA-N |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)N)N.C(=O)(C(=O)O)O.[Pt+2] |
Canonical SMILES |
C1CCC(C(C1)N)N.C(=O)(C(=O)O)O.[Pt+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















